molecular formula C18H14N2O4 B3911861 N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-2-furamide

N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-2-furamide

Cat. No. B3911861
M. Wt: 322.3 g/mol
InChI Key: IXTSSJAHHKPIQE-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-2-furamide” is an organic compound containing anilinocarbonyl and furyl groups . These types of compounds are often used in the development of pharmaceuticals and other chemical products .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of aromatic rings (from the aniline and furan groups), a carbonyl group (C=O), and an amide group (CONH2) . The exact structure would depend on the specific positions of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would depend on its exact molecular structure . These properties could be determined experimentally or predicted using computational chemistry methods .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used . Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[(E)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-17(19-13-6-2-1-3-7-13)15(12-14-8-4-10-23-14)20-18(22)16-9-5-11-24-16/h1-12H,(H,19,21)(H,20,22)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTSSJAHHKPIQE-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726060
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(1E)-1-(furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-2-furamide
Reactant of Route 2
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-2-furamide
Reactant of Route 3
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-2-furamide
Reactant of Route 4
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-2-furamide
Reactant of Route 5
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-2-furamide
Reactant of Route 6
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-2-furamide

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